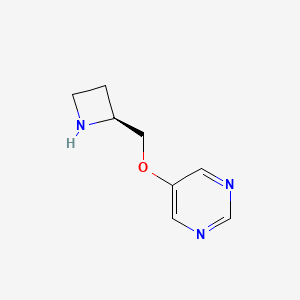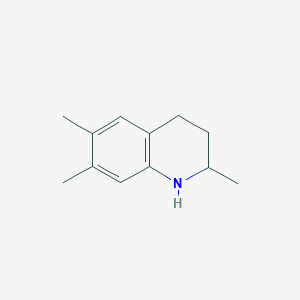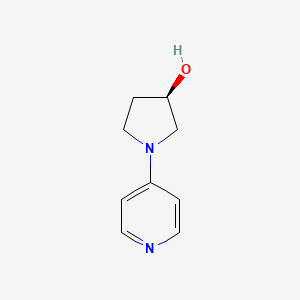![molecular formula C7H6ClN3 B11916394 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazolo[4,3-b]pyridine core with a chloromethyl group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the chloromethyl group. The reaction conditions often involve the use of reagents such as thionyl chloride or phosphorus trichloride to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrazolo[4,3-b]pyridine core or the chloromethyl group.
Common Reagents and Conditions
Thionyl Chloride: Used for chloromethylation reactions.
Potassium Permanganate: Employed in oxidation reactions.
Sodium Borohydride: Commonly used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.
Scientific Research Applications
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazolo[4,3-b]pyridine core can interact with aromatic residues in the binding sites, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, leading to different reactivity and applications.
3-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine: A structural isomer with the chloromethyl group attached to a different position, resulting in distinct chemical properties.
3-(Chloromethyl)-1H-pyrazolo[4,3-c]pyridine: Another isomer with variations in the ring fusion, affecting its biological activity.
Uniqueness
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the position of the chloromethyl group. This structural arrangement imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11) |
InChI Key |
UKXUMZHSQBRUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)
![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)


